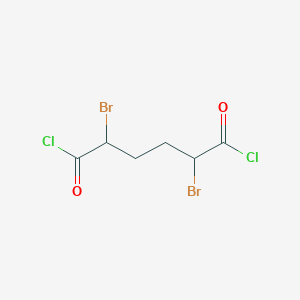

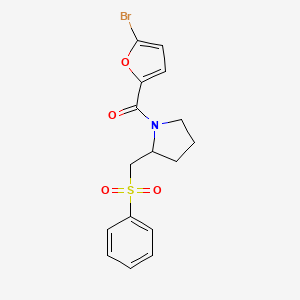

2,5-Dibromohexanedioyl dichloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "2,5-Dibromohexanedioyl dichloride" is not directly mentioned in the provided papers. However, the papers discuss various brominated and chlorinated compounds, which can offer insights into the chemical behavior and synthesis of related bromo- and chloro-organic compounds. For instance, the synthesis and characterization of brominated pyridyl disulfide derivatives are described, which could provide a parallel to understanding the synthesis of dibrominated aliphatic compounds like "2,5-Dibromohexanedioyl dichloride" .

Synthesis Analysis

The synthesis of brominated organic compounds is often achieved under mild reaction conditions. For example, the synthesis of 5,5'-dibromo-2,2'-dipyridyl disulfide and its derivatives was performed using alkyl halides and NaBH4, resulting in moderate to good yields without the need for a strong base, which indicates a potential pathway for synthesizing related dibrominated compounds . This method's operational simplicity and high yield could be relevant for the synthesis of "2,5-Dibromohexanedioyl dichloride".

Molecular Structure Analysis

X-ray crystal structure analysis is a common technique used to establish the molecular structure of synthesized compounds. In the case of 5,5'-dibromo-2,2'-dipyridyl disulfide, the compound was found to be monoclinic and crystallized in the P21/n space group . Such structural analyses are crucial for confirming the geometry and stereochemistry of complex organic molecules, which would be similarly important for "2,5-Dibromohexanedioyl dichloride".

Chemical Reactions Analysis

The papers provided do not directly discuss the chemical reactions of "2,5-Dibromohexanedioyl dichloride", but they do mention reactions of other brominated compounds. For instance, the nitration of 3,4-dibromo-2,5-dimethylthiophene leads to a variety of products, including a novel coupling reaction product . This suggests that dibrominated compounds can undergo complex reactions, which could be extrapolated to the reactivity of "2,5-Dibromohexanedioyl dichloride" in the presence of different reagents.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like "2,5-Dibromohexanedioyl dichloride" can be inferred from related compounds. For example, vibrational spectral analysis and density functional theory methods were used to study the properties of 2,5-dichlorophenylisocyanate, revealing information about functional groups, bonding features, and charge transfer within the molecule . These techniques could be applied to "2,5-Dibromohexanedioyl dichloride" to gain a deeper understanding of its properties.

科学的研究の応用

Synthesis of Thiophene Derivatives

A study by Ikram et al. (2015) reported the synthesis of various thiophene derivatives using 2,5-Dibromohexanedioyl dichloride. These compounds were synthesized via a palladium-catalyzed Suzuki cross-coupling reaction and showed promising haemolytic, biofilm inhibition, and anti-thrombolytic activities, indicating potential medicinal applications (Ikram et al., 2015).

Educational Laboratory Experiment

Wagner and Marshall (2010) designed a laboratory experiment for undergraduate organic chemistry students focusing on the unimolecular nucleophilic substitution (SN1) reaction. The experiment involved synthesizing 2,5-dichloro-2,5-dimethylhexane from 2,5-dimethyl-2,5-hexanediol using concentrated hydrochloric acid, highlighting the utility of 2,5-Dibromohexanedioyl dichloride in educational settings (Wagner & Marshall, 2010).

Study in Halogen Bonding

Mocilac and Gallagher (2014) utilized 2,5-Dibromohexanedioyl dichloride in the synthesis of macrocycles that were analyzed for their halogen and weaker hydrogen bonding. This research provides insights into the role of halogen bonding in supramolecular chemistry (Mocilac & Gallagher, 2014).

Synthesis of Non-Chiral Analogue of 2-Aminoadipic Acid

Kubyshkin et al. (2007) reported the synthesis of a non-chiral, rigid analogue of 2-aminoadipic acid from dimethyl-meso-2,5-dibromohexanedioate. This research contributes to the development of novel compounds in the field of organic chemistry (Kubyshkin et al., 2007).

Conducting Polythiophene Synthesis

Meng et al. (2003) demonstrated the synthesis of a highly conducting poly(3,4-ethylenedioxythiophene) using 2,5-dibromo-3,4-ethylenedioxythiophene, a derivative of 2,5-Dibromohexanedioyl dichloride. This solid-state polymerization is significant in the field of conductive materials (Meng et al., 2003).

Thiophene Derivatives and DFT Calculations

Khan et al. (2015) conducted a study on thiophene derivatives synthesized from thiophene-2,5-dicarbonyl dichloride, providing insights into the molecular structures and DFT calculations. This research is relevant to the understanding of molecular properties in chemistry (Khan et al., 2015).

Bio-Based Monomers from Biomass Resources

Arnaud et al. (2017) explored the synthesis of 2,5-hexanedione, a compound derived from biomass resources, using 2,5-Dibromohexanedioyl dichloride. This research is significant in the development of sustainable and bio-based chemicals (Arnaud et al., 2017).

Safety and Hazards

特性

IUPAC Name |

2,5-dibromohexanedioyl dichloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Br2Cl2O2/c7-3(5(9)11)1-2-4(8)6(10)12/h3-4H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMIRTQXSYVCPKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)Cl)Br)C(C(=O)Cl)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Br2Cl2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.82 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-2,3-dihydro-1H-indene-5-carboxylate](/img/structure/B3004954.png)

![2-[[(3S,4S)-4-hydroxy-1,1-dioxothiolan-3-yl]amino]acetic acid](/img/structure/B3004957.png)

![2-(tert-butyl)-2-(2-{[(4-methylphenyl)sulfonyl]amino}benzoyl)-N-phenyl-1-hydrazinecarboxamide](/img/structure/B3004961.png)

![1-Boc-4-[(benzylamino)methyl]piperidine](/img/structure/B3004963.png)

![1-[4-(4-Methylazepane-1-carbonyl)-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B3004964.png)

![(Z)-6-(5-((2-((furan-2-ylmethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid](/img/structure/B3004970.png)

![1-[4-[(2R)-2-Methylthiomorpholine-4-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B3004971.png)

![N-(5-chloro-2-methylphenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B3004975.png)

![3-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-thiophen-2-ylpyridazine](/img/structure/B3004976.png)